molecular formula C13H18O3 B12748826 alpha-Ethyl-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-methanol CAS No. 137150-47-1

alpha-Ethyl-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-methanol

Katalognummer: B12748826
CAS-Nummer: 137150-47-1
Molekulargewicht: 222.28 g/mol
InChI-Schlüssel: AAZPNFRKNXUPHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-Ethyl-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-methanol is a complex organic compound with a unique structure that includes a benzodioxocin ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Ethyl-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-methanol typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxocin ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-Ethyl-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: Halogenation or nitration can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce various alcohols.

Wissenschaftliche Forschungsanwendungen

Alpha-Ethyl-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials, such as polymers and resins.

Wirkmechanismus

The mechanism by which alpha-Ethyl-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-methanol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Alpha-Ethyl-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-methanol is unique due to its specific combination of functional groups and the benzodioxocin ring system

Eigenschaften

CAS-Nummer

137150-47-1

Molekularformel

C13H18O3

Molekulargewicht

222.28 g/mol

IUPAC-Name

1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)propan-1-ol

InChI

InChI=1S/C13H18O3/c1-2-11(14)10-5-6-12-13(9-10)16-8-4-3-7-15-12/h5-6,9,11,14H,2-4,7-8H2,1H3

InChI-Schlüssel

AAZPNFRKNXUPHX-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=CC2=C(C=C1)OCCCCO2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.